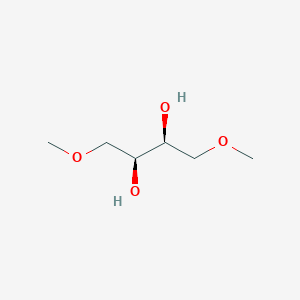

(-)-1,4-Di-O-methyl-L-threitol

描述

Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-1,4-dimethoxybutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXJVYUZWDGUBO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(COC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]([C@H](COC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448698 | |

| Record name | (-)-1,4-Di-O-methyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50622-10-1 | |

| Record name | (-)-1,4-Di-O-methyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Chiral Threitol Derivatives As Enantiopure Scaffolds in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit profoundly different biological activities. The use of "chiral building blocks," or enantiopure starting materials, is a powerful strategy to introduce stereochemical information at the outset of a synthetic sequence.

L-threitol and its derivatives are recognized as valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. chemimpex.com Their utility stems from several key features:

Enantiopurity: Derived from readily available natural sources like tartaric acid, L-threitol provides a cost-effective and enantiomerically pure four-carbon scaffold. researchgate.net

C2-Symmetry: Many threitol derivatives possess a C2-axis of symmetry, a structural element that can significantly simplify the analysis of stereoselective reactions and often leads to high levels of stereocontrol. scispace.comnih.gov This symmetry reduces the number of possible diastereomeric transition states in a reaction, making the outcome more predictable.

Versatile Functionality: The diol functionality of threitol allows for a wide range of chemical transformations. The hydroxyl groups can be protected, activated, or modified to serve as handles for constructing more complex molecular architectures.

These characteristics make threitol derivatives, including (-)-1,4-Di-O-methyl-L-threitol, highly effective chiral auxiliaries. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it is typically cleaved and can often be recovered. researchgate.net Threitol-derived auxiliaries have been successfully employed in a variety of asymmetric transformations, including Diels-Alder reactions, alkylations, and reductions. researchgate.net

Historical Development and Evolution of L Threitol Chemistry in Stereoselective Transformations

The journey of L-threitol from a simple sugar alcohol to a sophisticated tool in stereoselective synthesis reflects the broader evolution of asymmetric synthesis. Initially, much of the focus in chiral synthesis was on methods like classical resolution. However, the demand for more efficient and direct routes to enantiopure compounds spurred the development of strategies based on the "chiral pool," which utilizes readily available, enantiopure natural products as starting materials.

L-threitol, derived from D-mannitol, became an important member of this chiral pool. Early applications likely focused on its use as a simple, four-carbon chiral synthon. Over time, chemists began to appreciate the strategic advantages conferred by its C2-symmetry. This led to the design and synthesis of more complex threitol-derived auxiliaries and ligands for metal-catalyzed reactions.

A significant advancement was the development of methods to selectively protect and manipulate the hydroxyl groups of threitol, leading to a diverse array of derivatives with tailored properties. For instance, the synthesis of 1,4-di-O-benzyl-L-threitol provided a versatile building block for the preparation of chiral ligands and catalysts. researchgate.net This evolution allowed for the application of L-threitol chemistry in more challenging synthetic problems, such as the construction of HIV-1 protease inhibitors, where a C2-symmetric diol core is a key structural feature. acs.org The ability to create such complex and crucial molecules highlights the strategic importance that L-threitol and its derivatives have gained in large-scale pharmaceutical synthesis. acs.org

Overview of Core Research Domains and Emerging Trajectories for 1,4 Di O Methyl L Threitol

Strategic Approaches to the Synthesis of L-Threitol and its Fundamental Derivatives

The efficient construction of the L-threitol backbone is the critical first stage in accessing its more complex derivatives. Strategic planning often begins with selecting an inexpensive and readily available chiral starting material.

Utilization of L-Tartaric Acid as a Chiral Pool Precursor

L-Tartaric acid stands out as a premier chiral pool precursor for the synthesis of L-threitol and its derivatives. atamanchemicals.comatamanchemicals.comresearchgate.net It is an abundant, naturally occurring compound, with its primary commercial source being the byproducts of the wine industry. atamanchemicals.comatamanchemicals.com This makes it an economically viable starting point for multi-step syntheses. orgsyn.orgresearchgate.net The inherent C2 symmetry and defined stereocenters of L-tartaric acid provide a robust template for controlling the stereochemistry of the final products. nih.govresearchgate.net

The general synthetic strategy involves a two-step reduction of the carboxylic acid functionalities of L-tartaric acid. To achieve selective reduction at the C1 and C4 positions while preserving the C2 and C3 hydroxyl groups, the latter are typically protected. A common approach is the conversion of L-tartaric acid or its esters, such as diethyl L-tartrate, into a 2,3-O-isopropylidene derivative. orgsyn.orgresearchgate.net This acetal (B89532) protection effectively shields the secondary alcohols, allowing for the subsequent reduction of the ester or acid groups to yield the corresponding protected L-threitol intermediate. This fundamental route has been widely employed for producing a variety of synthetically useful L-threitol derivatives. orgsyn.org L-threitol itself can be produced via catalytic hydrogenation of L-tartaric acid. google.com

Methodological Improvements in the Preparation of Key L-Threitol Intermediates

Improvements in the synthesis of key L-threitol intermediates have focused on increasing yields and simplifying procedures. The preparation of 2,3-O-isopropylidene-L-threitol is a pivotal step. One established procedure starts with L-tartaric acid and uses 2,2-dimethoxypropane (B42991) for the initial protection step, yielding dimethyl 2,3-O-isopropylidene-L-tartrate. orgsyn.org This reaction, catalyzed by p-toluenesulfonic acid, can achieve high yields of 85-92%. orgsyn.org

The subsequent reduction of the ester groups is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether or tetrahydrofuran. orgsyn.orgresearchgate.net This step converts the dimethyl ester into 2,3-O-isopropylidene-L-threitol. orgsyn.org Research has focused on optimizing these reaction conditions to enhance yields and ensure reproducibility. researchgate.net For instance, careful control of the addition of reagents and the work-up procedure is crucial for isolating the desired intermediate in high purity. orgsyn.org The table below summarizes the key transformations in a typical synthetic sequence.

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

| 1 | L-Tartaric Acid | 2,2-dimethoxypropane, methanol (B129727), p-toluenesulfonic acid | Dimethyl 2,3-O-isopropylidene-L-tartrate | 85-92% | orgsyn.org |

| 2 | Dimethyl 2,3-O-isopropylidene-L-tartrate | Lithium aluminum hydride (LiAlH₄), diethyl ether | 2,3-O-isopropylidene-L-threitol | ~90% | orgsyn.org |

Precision Methylation Techniques for the Production of this compound

With the L-threitol backbone established, the next critical phase is the selective methylation of the primary hydroxyl groups at the 1 and 4 positions to yield the target compound, this compound.

Optimized Nucleophilic Methylation Routes

The methylation of the 1,4-hydroxyl groups of a protected L-threitol derivative is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.org This method involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles, attacking an electrophilic methyl source.

A common procedure involves first protecting the 2,3-diol of L-threitol, for example, as an isopropylidene ketal. orgsyn.org The resulting 2,3-O-isopropylidene-L-threitol is then treated with a base like sodium hydride (NaH) to generate the dialkoxide. orgsyn.org This highly reactive intermediate is subsequently treated with a methylating agent, such as iodomethane (B122720) (methyl iodide) or dimethyl sulfate (B86663). wikipedia.org The alkoxides displace the iodide or sulfate leaving group in an Sₙ2 reaction to form the desired methyl ethers. wikipedia.org The final step involves the acidic hydrolysis of the protecting group to reveal the 2,3-diol, furnishing this compound.

The reaction parameters for this nucleophilic methylation are outlined in the table below.

| Parameter | Details |

| Substrate | 2,3-O-protected L-threitol (e.g., 2,3-O-isopropylidene-L-threitol) |

| Base | Sodium Hydride (NaH) |

| Methylating Agent | Iodomethane (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) |

| Solvent | Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Reaction Type | Williamson Ether Synthesis (Sₙ2 Nucleophilic Substitution) |

Synthesis and Functionalization of Advanced Threitol-Based Chiral Analogs

The L-threitol framework, including this compound, serves as a versatile scaffold for the synthesis of more complex and functionally diverse chiral molecules. These advanced analogs have found applications as chiral ligands, catalysts, and biologically active compounds.

A significant area of development is the incorporation of the threitol unit into macrocyclic structures. Threitol-based crown ethers, for example, have been prepared from 1,4-di-O-alkylated threitol derivatives. researchgate.netmdpi.com These chiral macrocycles have proven effective as phase-transfer catalysts in various asymmetric reactions, including Michael additions and cyclopropanation reactions, affording products with high enantioselectivity. researchgate.netmdpi.com

Furthermore, threitol derivatives can be functionalized to create other types of chiral auxiliaries. For instance, treatment of 1,4-di-O-mesyl-2,3-di-O-methyl-L-threitol with phenylphosphine (B1580520) leads to the formation of a functionalized phospholane (B1222863) oxide, demonstrating the utility of threitol in organophosphorus chemistry. researchmap.jp Other research has focused on synthesizing diaminodideoxyalditol analogs from threitol to create novel platinum complexes with potential antitumor activity. cdnsciencepub.com The adaptability of the threitol backbone allows it to be a key component in the synthesis of a wide range of chiral molecules for diverse chemical and medicinal applications. researchgate.netmdpi.com

Enantioselective Synthesis of 1,4-Di-O-benzyl-L-threitol as a Versatile Building Block

1,4-Di-O-benzyl-L-threitol is a highly versatile chiral building block utilized in the synthesis of a wide array of complex molecules, including pharmaceuticals and asymmetric catalysts. myskinrecipes.com Its utility stems from the presence of two primary hydroxyl groups protected by benzyl (B1604629) ethers, which can be selectively deprotected, and two secondary hydroxyl groups that can be further functionalized.

An optimized and widely adopted route for the synthesis of 1,4-di-O-benzyl-L-threitol commences with the readily available and inexpensive L-tartaric acid. orgsyn.orgresearchgate.net This multi-step synthesis involves the protection of the diol, reduction of the carboxyl groups, and subsequent benzylation of the primary hydroxyls. orgsyn.org A common procedure begins with the conversion of L-tartaric acid to its dimethyl ester, followed by protection of the vicinal diols as a 2,3-O-isopropylidene acetal. orgsyn.org The resulting dimethyl 2,3-O-isopropylidene-L-tartrate is then reduced, typically with a powerful reducing agent like lithium aluminum hydride, to yield 2,3-O-isopropylidene-L-threitol. orgsyn.org

The versatility of 1,4-di-O-benzyl-L-threitol is demonstrated by its application in various synthetic endeavors. It has been instrumental in the construction of homochiral crown ethers, which can serve as enzyme model systems. orgsyn.orgresearchgate.net Furthermore, it has been employed as a chiral template in the diastereoselective cyclopropanation of unsaturated ketals and in the asymmetric synthesis of axially chiral biaryls. acs.orgnih.govacs.org The desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-di-O-benzyl-L-threitol under Mitsunobu conditions is a notable example, yielding exclusively the S-axially chiral biphenyldiol. nih.govacs.org

Table 1: Synthetic Route to 1,4-Di-O-benzyl-L-threitol from L-Tartaric Acid

| Step | Reactants | Reagents | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1 | L-Tartaric acid | 2,2-Dimethoxypropane, Methanol, p-Toluenesulfonic acid | Dimethyl 2,3-O-isopropylidene-L-tartrate | 85-92 orgsyn.org |

| 2 | Dimethyl 2,3-O-isopropylidene-L-tartrate | Lithium aluminum hydride | 2,3-O-Isopropylidene-L-threitol | Not specified in source |

| 3 | 2,3-O-Isopropylidene-L-threitol | Sodium hydride, Benzyl bromide | 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol | Not specified in source |

| 4 | 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol | Hydrochloric acid, Methanol | 1,4-Di-O-benzyl-L-threitol | 57-63 (from crude ketal) orgsyn.org |

Preparation of O-Protected L-Threitol Derivatives for Diverse Synthetic Applications

The strategic protection of hydroxyl groups in L-threitol is crucial for its use in multi-step syntheses, allowing for the selective reaction of specific positions. Besides the benzyl group, other protecting groups such as tosylates and acetals are commonly employed to generate a range of useful intermediates.

For instance, (-)-1,4-di-O-tosyl-L-threitol is a key intermediate where the tosyl groups act as excellent leaving groups in nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 1 and 4 positions. The synthesis of this derivative typically involves the reaction of L-threitol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The tosyl groups enhance the reactivity of the primary positions, making it a valuable precursor for creating analogs with modified side chains.

Another important class of protected L-threitol derivatives are those with isopropylidene protection of the vicinal diols, such as 2,3-O-isopropylidene-L-threitol. orgsyn.org This protection strategy is often used in the initial steps of synthesis from tartaric acid and is crucial for directing reactions to the primary hydroxyl groups. orgsyn.org The isopropylidene group is stable under many reaction conditions but can be readily removed under acidic conditions. orgsyn.org

These O-protected L-threitol derivatives have found broad applications. For example, 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol has been used in the synthesis of trans-dihydroxy diselenides and selenyl sulfides, which have been investigated for their antioxidant properties. mdpi.com The synthesis involves the nucleophilic displacement of the tosylate groups. mdpi.com Furthermore, O-protected threitol derivatives are precursors in the synthesis of ether lipids and their analogs, which are of interest for their biological activities. beilstein-journals.org The controlled manipulation of these protecting groups allows for the stereoselective synthesis of complex glycerol (B35011) derivatives. beilstein-journals.org

Table 2: Examples of O-Protected L-Threitol Derivatives and Their Applications

| Derivative | Protecting Group(s) | Key Synthetic Application | Reference |

|---|---|---|---|

| (-)-1,4-Di-O-tosyl-L-threitol | Tosyl | Precursor for nucleophilic substitution reactions | |

| 2,3-O-Isopropylidene-L-threitol | Isopropylidene | Intermediate for selective functionalization of primary hydroxyls | orgsyn.org |

| 1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol | Tosyl, Isopropylidene | Synthesis of trans-dihydroxy diselenides and selenyl sulfides | mdpi.com |

| 2-O-Benzyl-L-threitol | Benzyl | Intermediate in the synthesis of ether lipids | beilstein-journals.orgorgsyn.org |

Directed Synthesis of Functionalized Deoxy and Diaminodideoxy Threitol Analogs

The core structure of L-threitol can be further modified by replacing one or more hydroxyl groups with other functionalities, leading to deoxy and diaminodideoxy threitol analogs. These analogs are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.

The synthesis of diaminodideoxy threitol analogs has been explored for the development of novel platinum(II) complexes with potential antitumor activity. cdnsciencepub.com A synthetic route starting from D-mannitol allows for the stereocontrolled introduction of azide (B81097) functionalities, which are subsequently reduced to amines. cdnsciencepub.com For example, a 3,4-diazido hexitol (B1215160) can be cleaved to produce a D-threitol analog, which is then converted to the corresponding diamino derivative. cdnsciencepub.com This 2,3-diamino-2,3-dideoxy-D-threitol can then be complexed with platinum to form analogs of cisplatin. cdnsciencepub.com

The synthesis of other functionalized threitol derivatives, such as those containing sulfur or selenium, has also been reported. These syntheses often utilize the reactivity of tosylated threitol precursors. For instance, treatment of 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol with a selenol can lead to the formation of benzyl selenides, which are precursors to diselenides with potential antioxidant activity. mdpi.com

Furthermore, deoxy and iminosugar analogs of threitol have been synthesized and evaluated as glycosidase inhibitors. researchgate.net The synthesis of N-alkylated 1,5-dideoxy-1,5-iminoxylitol derivatives, which are six-membered ring analogs of salacinol, involves the use of a cyclic sulfate derivative of erythritol (B158007) to alkylate the iminosugar. researchgate.net These examples highlight the chemical tractability of the threitol scaffold for the generation of a diverse range of functionalized analogs with potential biological applications.

Applications in Diastereoselective Organic Transformations

The inherent chirality and C2-symmetric nature of this compound and its derivatives, such as the widely-used 1,4-di-O-benzyl-L-threitol, make them effective chiral auxiliaries. By temporarily incorporating this chiral fragment into an achiral substrate, it is possible to direct the stereochemical course of a reaction, leading to the preferential formation of one diastereomer over others.

Chiral Auxiliary Control in Stereoselective Cyclopropanation Reactions

One of the most well-documented applications of threitol-derived auxiliaries is in diastereoselective cyclopropanation reactions. researchgate.net The strategy typically involves the formation of a homochiral ketal from the threitol derivative and a prochiral α,β-unsaturated ketone or aldehyde. ucl.ac.uk This temporary covalent linkage effectively transfers the stereochemical information from the auxiliary to the substrate.

The subsequent cyclopropanation, often a Simmons-Smith reaction using a zinc carbenoid (Zn-Cu, CH₂I₂), proceeds with a high degree of facial selectivity. researchgate.netucl.ac.uk The bulky chiral auxiliary blocks one face of the double bond, forcing the reagent to attack from the less sterically hindered face. For instance, ketals derived from 2-cycloalken-1-ones and 1,4-di-O-benzyl-L-threitol undergo efficient and predictable cyclopropanation, yielding the corresponding bicyclic products with high diastereoselectivity. researchgate.net In the case of the 2-cyclohexen-1-one (B156087) ketal, a 9:1 mixture of diastereomeric cyclopropanes was achieved in 90-98% yield. researchgate.net This method has been shown to be general for various 2-cycloalken-1-one ketals. researchgate.net

Similarly, intramolecular cyclopropanation of diazoacetates prepared from butane-2,3-diacetals of L-threitol has been demonstrated. wiley-vch.de In the presence of a rhodium catalyst, these reactions afford two cyclopropane (B1198618) diastereomers, with the ratio influenced by both the chiral auxiliary and the choice of a chiral or achiral catalyst. wiley-vch.de

Table 1: Diastereoselective Cyclopropanation of α,β-Unsaturated Ketals Derived from L-Threitol Auxiliaries

| Substrate Ketal | Reagent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Cyclohexen-1-one 1,4-di-O-benzyl-L-threitol ketal | Simmons-Smith (Zn-Cu, CH₂I₂) | 9:1 | 90-98 | researchgate.net |

| 2-Cycloalkenone 1,4-di-O-benzyl-L-threitol ketals | Simmons-Smith (Zn-Cu, CH₂I₂) | Good | 90-98 | ucl.ac.uk |

This table presents data on the effectiveness of L-threitol derivatives as chiral auxiliaries in directing cyclopropanation reactions.

Impact on Diastereoselectivity in Asymmetric Nucleophilic Additions

The chiral scaffold of this compound and its analogues is also employed to direct nucleophilic additions. By forming ketals with carbonyl compounds, the auxiliary creates a chiral environment that differentiates the two faces of the carbonyl group or a conjugated system. arizona.eduarizona.edu

In the context of Michael additions, L-threitol-based crown ethers have been synthesized and used as phase-transfer catalysts. researchgate.net These catalysts effectively create a chiral environment around the reacting species, leading to high enantioselectivities in the addition of nucleophiles like 2-nitropropane (B154153) and diethyl acetamidomalonate to chalcones and β-nitrostyrene, with enantiomeric excesses reaching up to 99%. researchgate.net The substitution pattern on the chalcone (B49325) substrate was found to have a significant impact on both the yield and the enantioselectivity of the reaction. researchgate.net

Furthermore, studies have explored the diastereoselective manipulations of compounds ketalized with 1,4-di-O-methyl-L-threitol, including in nucleophilic addition reactions. arizona.eduarizona.edu The fixed conformation of the threitol backbone within the ketal structure forces the incoming nucleophile to approach from a specific trajectory, resulting in a highly controlled bond formation.

Mediation of Asymmetric Hydroxylation and Other Diastereoselective Oxidations

Threitol-based auxiliaries and ligands can influence the stereochemical outcome of oxidation reactions such as epoxidations and dihydroxylations. The chiral auxiliary can direct the oxidizing agent to a specific face of a double bond within the same molecule. arizona.edu

In a notable application, threitol has been used as a "strap" in the design of manganese porphyrin catalysts for the enantioselective epoxidation of unfunctionalized olefins. acs.org In these systems, the chiral threitol unit is covalently linked to the porphyrin ring, creating a chiral pocket around the active metal center. This architecture restricts the possible pathways of olefin approach, leading to the formation of one enantiomer of the epoxide in excess.

While the Sharpless asymmetric dihydroxylation famously uses cinchona alkaloid ligands, the underlying principle of using a chiral ligand to control the facial selectivity of osmium tetroxide addition is broadly applicable. wikipedia.org The development of ligands derived from readily available chiral pool sources like threitol (which originates from tartaric acid) follows a similar logic. dicp.ac.cn The C2-symmetric backbone of threitol is an ideal feature for creating bidentate ligands that can coordinate to a metal oxidant and effectively control the stereochemistry of the oxidation.

Development and Performance of Chiral Ligands Derived from Threitol Scaffolds

The C2-symmetric diol structure of threitol serves as an excellent starting point for the synthesis of chiral ligands for asymmetric catalysis. The two hydroxyl groups provide convenient handles for modification, allowing for the construction of a wide variety of ligand types, including phosphines, ethers, and amines.

Coordination Chemistry and Stereochemical Aspects of Metal Complex Formation with Threitol-Based Ligands

The effectiveness of a chiral ligand is intrinsically linked to its ability to form a well-defined complex with a metal ion. numberanalytics.com The spatial arrangement of the ligand around the metal center dictates the stereochemical environment of the catalyst's active site. numberanalytics.com Ligands derived from threitol often act as bidentate chelators, where the two oxygen atoms (or other donor atoms introduced via modification) bind to the metal. mdpi.com

The C2-symmetry of the threitol scaffold is a crucial feature. When a C2-symmetric bidentate ligand coordinates to a metal, it significantly reduces the number of possible diastereomeric transition states in a catalytic reaction, which often leads to higher enantioselectivity. The stereochemistry of the resulting metal complex is a direct consequence of the ligand's inherent chirality. mdpi.com The fixed (2S, 3S) configuration of this compound forces the chelate ring into a specific conformation, which in turn orients the other ligands and the substrate in a predictable manner. numberanalytics.com This control over the three-dimensional space around the metal is fundamental to asymmetric catalysis. numberanalytics.com The properties of the metal-ligand bond, including its thermodynamics and kinetics, are influenced by both the metal ion and the ligand's structure. libretexts.orgvpscience.org

Application in Enantioselective Catalysis, including Sharpless-type and Related Reactions

Ligands derived from threitol scaffolds have found application in a range of enantioselective catalytic reactions. For example, threitol-based crown ethers have been successfully employed as organocatalysts in phase-transfer Michael additions and cyclopropanation reactions, affording products with excellent enantioselectivities (up to 99% ee). researchgate.net

In the realm of metal-catalyzed reactions, threitol-strapped porphyrins exemplify how the scaffold can be incorporated into a larger ligand structure to induce enantioselectivity in manganese-catalyzed epoxidations. acs.org The principle of using a chiral ligand to render a metal-catalyzed reaction asymmetric is central to modern organic synthesis. researchgate.net

The Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) reactions are landmark achievements in this field. wikipedia.orgdicp.ac.cn The AD reaction, for instance, typically uses dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives as chiral ligands to direct the osmylation of alkenes. wikipedia.org The success of these systems has inspired the development of new ligands from other chiral sources. Given that L-threitol is readily synthesized from L-tartaric acid, a cornerstone chiral ligand for the Sharpless AE reaction, it represents a logical platform for creating ligands for other asymmetric transformations, including dihydroxylations. dicp.ac.cn The use of ketals derived from 1,4-di-O-benzyl-L-threitol has been explored in diastereoselective reactions, and this scaffold's utility extends to the design of ligands that can participate in and control enantioselective catalytic cycles. york.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-di-O-benzyl-L-threitol |

| L-tartaric acid |

| 2-nitropropane |

| Diethyl acetamidomalonate |

| Chalcone |

| β-nitrostyrene |

| Diethyl bromomalonate |

| Osmium tetroxide |

| Dihydroquinine (DHQ) |

| Dihydroquinidine (DHQD) |

| Diazoacetate |

| α,β-unsaturated ketone |

| α,β-unsaturated aldehyde |

| 2-Cyclohexen-1-one |

| Manganese |

| Rhodium |

| Zinc |

Mechanistic Elucidation and Conformational Analysis of Threitol Based Systems

Detailed Investigation of Reaction Mechanisms Involving (-)-1,4-Di-O-methyl-L-threitol

The presence of chiral centers and defined stereochemistry in threitol derivatives makes them excellent models for studying the intricacies of various reaction mechanisms. The following sections delve into the analysis of nucleophilic substitution pathways and the factors governing transition state stabilization and kinetic resolution.

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. In the context of threitol derivatives, the nature of the leaving group plays a pivotal role in determining the reaction pathway, whether it be SN1 or SN2. organic-chemistry.org For instance, in derivatives like (-)-1,4-di-O-tosyl-L-threitol, the tosylate groups are excellent leaving groups, facilitating nucleophilic attack. smolecule.com The tosyl group's ability to stabilize an incipient negative charge makes it a weak conjugate base and a poor nucleophile, thus favoring substitution. organic-chemistry.org

The stereochemical outcome of these reactions is highly dependent on the mechanism. An S_N2 reaction, involving a backside attack by the nucleophile, proceeds with an inversion of configuration at the stereocenter. organic-chemistry.org Conversely, an S_N1 reaction, which proceeds through a planar carbocation intermediate, can lead to racemization as the nucleophile can attack from either face. organic-chemistry.orgmasterorganicchemistry.com The choice between these pathways is influenced by factors such as the solvent, the nucleophile's strength, and steric hindrance around the reaction center.

Derivatives of L-threitol, such as 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol, have been utilized in nucleophilic displacement reactions. For example, reaction with a selenol, followed by oxidation, has been used to synthesize enantiomerically pure trans-dihydroxy diselenides and selenyl sulfides. mdpi.com Similarly, reaction with potassium thioacetate (B1230152) (KSAc) allows for the introduction of sulfur-containing functionalities. mdpi.com These examples highlight how the predictable reactivity of threitol derivatives, guided by good leaving groups, enables the synthesis of complex chiral molecules. mdpi.com

Table 1: Common Leaving Groups in Threitol Derivatives and Their Properties

| Leaving Group | Chemical Formula | Acidity of Conjugate Acid (pKa) | Characteristics |

| Tosylate (OTs) | C₇H₇SO₃⁻ | ~ -2.8 | Excellent leaving group, stabilizes negative charge through resonance. |

| Mesylate (OMs) | CH₃SO₃⁻ | ~ -1.9 | Excellent leaving group, similar to tosylate but less bulky. |

| Triflate (OTf) | CF₃SO₃⁻ | ~ -14 | Extremely good leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group. |

| Hydroxide (OH) | OH⁻ | ~ 15.7 | Poor leaving group, requires activation (e.g., by protonation) to form a better leaving group (H₂O). |

This table provides a summary of common leaving groups and their general properties relevant to nucleophilic substitution reactions.

Transition state theory is fundamental to understanding how catalysts, including enzymes, accelerate chemical reactions by lowering the activation energy. fiveable.mecatalysis.blog This is achieved by stabilizing the high-energy transition state intermediate. fiveable.menih.gov In the context of threitol-based systems, the chiral scaffold allows for the study of how specific interactions can stabilize transition states and influence reaction outcomes.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org Threitol derivatives, with their inherent chirality, can serve as chiral auxiliaries or be the substrates in kinetic resolution processes. beilstein-journals.org For example, the enantioselective acylation of racemic alcohols catalyzed by a chiral entity often proceeds through diastereomeric transition states with different energies, leading to the preferential reaction of one enantiomer.

The stabilization of transition states can be achieved through various non-covalent interactions, such as hydrogen bonding and electrostatic interactions. fiveable.mersc.org In enzymatic systems, the active site is pre-organized to be complementary to the transition state structure. fiveable.me Studies on model systems like threitol derivatives can provide insights into these stabilizing interactions. For instance, the rigid conformation of certain threitol derivatives can pre-organize functional groups to favor specific transition state geometries, thereby accelerating a reaction and controlling its stereoselectivity. rsc.org

Stereochemical Control and Conformational Preferences

The three-dimensional arrangement of atoms in a molecule, its stereochemistry and conformation, dictates its physical and chemical properties. For threitol-based systems, understanding these aspects is crucial for predicting reactivity and designing new chiral molecules.

In solution, acyclic molecules like threitol are not static but exist as an equilibrium of different conformers. The relative populations of these conformers are determined by a balance of steric and stereoelectronic effects. For threitol, a key conformational feature is the tendency to avoid 1,3-parallel interactions between hydroxyl groups. rsc.org While a fully extended zig-zag conformation is often favored for simple alkanes, in polyols like threitol, gauche interactions between vicinal hydroxyl groups are stabilized by the "gauche effect." rsc.orgsci-hub.se This leads to a significant population of conformers where the carbon backbone is bent. rsc.org

A particularly interesting conformational preference is observed in bicyclic derivatives of L-threitol, such as 1,3:2,4-di-O-methylene-L-threitol. cdnsciencepub.com Experimental evidence from dipole moment measurements and nuclear magnetic resonance (NMR) spectroscopy has shown that this compound predominantly exists in the "O-inside" conformation. cdnsciencepub.comcdnsciencepub.com In this arrangement, the oxygen atoms of the 1,3-dioxane (B1201747) rings are oriented towards the interior of the bicyclic system. cdnsciencepub.com This preference for the O-inside conformation was predicted based on conformational analysis principles and has been a subject of interest in carbohydrate chemistry. cdnsciencepub.com The stability of this conformation is attributed to the minimization of unfavorable steric interactions and the favorable arrangement of bond dipoles. cdnsciencepub.com

Table 2: Calculated vs. Experimental Dipole Moments for Conformations of 1,3:2,4-di-O-methylene-L-threitol

| Conformation | Calculated Dipole Moment (D) | Experimental Dipole Moment (D) |

| O-inside | 4.2 | 4.00 ± 0.07 |

| H-inside | 1.9 | - |

Data sourced from reference cdnsciencepub.com. The excellent agreement between the calculated dipole moment for the O-inside conformation and the experimental value provides strong evidence for its predominance in solution.

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of specific functional groups. organic-chemistry.org However, they are not merely passive spectators; they can significantly influence the reactivity and conformation of a molecule through steric and electronic effects. numberanalytics.comnih.gov

In threitol derivatives, the choice of protecting groups can have a profound impact on the molecule's geometry. Bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS), can introduce significant steric hindrance, forcing the molecule to adopt a conformation that minimizes these unfavorable interactions. numberanalytics.comresearchgate.net This can alter the accessibility of reactive sites and influence the stereochemical course of a reaction. numberanalytics.com

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are also critically important in threitol systems. nih.gov The anomeric effect, a well-known stereoelectronic effect in carbohydrate chemistry, describes the preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. ethz.ch While this compound is acyclic, analogous stereoelectronic interactions between C-O bonds influence its conformational preferences. nih.gov The relative orientation of ether linkages and hydroxyl groups can affect the nucleophilicity of the oxygen atoms and the stability of various rotamers. For instance, the cdnsciencepub.comcdnsciencepub.com-Wittig-Still rearrangement of stannyl (B1234572) ethers derived from isopropylidene L-threitol demonstrates notable stereoelectronic effects, with the E-allylic stannyl ether showing better syn-diastereoselectivity than the Z-isomer, likely due to competing electronically and sterically favored transition states. nih.gov

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

A variety of advanced spectroscopic techniques are indispensable for elucidating the complex structures and reaction mechanisms of threitol-based systems. researchgate.netuomus.edu.iq These methods provide detailed information at the molecular level, enabling a comprehensive understanding of conformation, connectivity, and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for characterizing the solution-state structure and conformation of organic molecules. One-dimensional NMR (¹H and ¹³C) provides information about the chemical environment of each nucleus, while two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, reveal through-bond and through-space correlations, allowing for the complete assignment of complex spectra. For threitol derivatives, NMR is crucial for determining relative stereochemistry, identifying major and minor conformers, and studying dynamic processes like ring-flips or hindered rotation. researchgate.net For example, the analysis of coupling constants in ¹H NMR spectra can provide quantitative information about dihedral angles via the Karplus equation, which is instrumental in defining the conformation of the carbon backbone. rsc.org

Mass spectrometry (MS) is another vital technique, primarily used for determining the molecular weight of a compound and deducing its chemical formula. researchgate.net High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, and the resulting fragmentation pattern can provide valuable structural information, helping to identify the connectivity of atoms within the molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. kit.ac.jpmdpi.com IR spectroscopy is particularly useful for identifying the presence of hydroxyl (O-H) and ether (C-O) groups, which are key functionalities in threitol derivatives. Raman spectroscopy, being highly sensitive to the polarizability of bonds, can offer complementary information and is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions. kit.ac.jp

Chemometric approaches, which involve the use of mathematical and statistical methods, are increasingly being applied to analyze complex spectroscopic data. cref.it Techniques like Principal Component Analysis (PCA) can help to identify patterns and correlations within large datasets, for instance, from a series of related compounds or from a reaction monitored over time. cref.it This can aid in identifying key spectral features that correlate with structural changes or reactivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization and Dynamic Behavior Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive analytical technique for the structural and dynamic investigation of threitol-based systems, including this compound. It provides detailed information at the atomic level regarding molecular structure, the three-dimensional arrangement of atoms (conformation), and the dynamic processes that these molecules undergo in solution. numberanalytics.commdpi.com For threitol derivatives, which possess a flexible carbon backbone, NMR allows for the characterization of preferred solution-state conformations and the kinetics of their interchange. auremn.org.brresearchgate.net

The characterization of threitol-based compounds by ¹H and ¹³C NMR spectroscopy forms the foundation of their structural elucidation. In ¹H NMR spectra, the chemical shifts of the methoxy (B1213986) (-OCH₃) and backbone methine (CH) protons provide initial confirmation of the structure. For instance, in the related compound 1,4-di-O-benzyl-L-threitol, the protons of the threitol backbone appear as a multiplet between δ 3.54–3.87 ppm, while the benzylic protons are observed further downfield. orgsyn.org The integration of these signals confirms the number of protons in each chemical environment.

Similarly, ¹³C NMR spectroscopy provides the number of non-equivalent carbon atoms and their electronic environment. For 1,4-di-O-benzyl-L-threitol, distinct signals are observed for the backbone carbons (at δ 70.45 and 71.85 ppm) and the benzyl (B1604629) group carbons. orgsyn.org For this compound, one would expect characteristic signals for the methyl carbons and the two distinct carbons of the threitol backbone.

Detailed Research Findings

Advanced NMR techniques are employed to study dynamic behavior:

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, researchers can study conformational changes. numberanalytics.com As the temperature changes, the rate of interchange between different conformations can move from a slow-exchange regime (where distinct signals for each conformer are visible) to a fast-exchange regime (where averaged signals are observed). researchgate.net This allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of the conformational equilibrium.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. For a molecule like this compound, NOESY can reveal through-space correlations between the methoxy protons and specific protons on the threitol backbone, providing definitive evidence for certain conformations.

Exchange Spectroscopy (EXSY): This technique is similar to NOESY but is used to probe chemical exchange processes, such as conformational interchange or ligand exchange in complexes. researchgate.net It can be used to map the pathways and measure the rates of these dynamic events.

When threitol derivatives act as chiral ligands in metal complexes, NMR is essential for characterizing the resulting structure. For example, in cadmium(II) complexes with thioether ligands, ¹¹³Cd NMR chemical shifts are highly sensitive to the coordination environment, including the number and type of donor atoms and the macrocycle ring size. nih.gov Similarly, forming a complex with this compound would lead to observable changes in its ¹H and ¹³C NMR spectra, providing insight into the binding site and the conformation of the ligand upon coordination.

The following tables present typical NMR data for a related threitol derivative, illustrating the type of information obtained from these spectroscopic studies.

¹H and ¹³C NMR Spectral Data for 1,4-Di-O-benzyl-L-threitol

This table presents assigned chemical shifts for the dibenzyl derivative of L-threitol, which serves as a model for interpreting the spectra of similar threitol-based systems. The data is recorded in Chloroform-d (CDCl₃). orgsyn.org

| Group | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Threitol Backbone | OH | 2.93 (br s, 2H) | - |

| Threitol Backbone | CH₂ (C1, C4) | 3.54–3.60 (m, 4H) | 71.85 |

| Threitol Backbone | CH (C2, C3) | 3.83–3.87 (m, 2H) | 70.45 |

| Benzyl Group | CH₂ | 4.47–4.57 (m, 4H) | 73.45 |

| Benzyl Group | Aromatic CH | 7.23–7.36 (m, 10H) | 127.70, 128.37 |

| Benzyl Group | Aromatic C (quaternary) | - | 137.66 |

NMR Data for Threitol Diacetal Derivatives

The conformation of cyclic acetals derived from L-threitol has been investigated by NMR. The chemical shift of the acetal (B89532) proton is indicative of the ring conformation. For 1,3:2,4-di-O-benzylidene-L-threitol, experimental evidence from NMR supports an "O-inside" conformation. royalholloway.ac.uk

| Compound | Solvent | Acetal Proton Chemical Shift (τ) | Acetal Proton Chemical Shift (δ, ppm) |

| 1,3:2,4-di-O-butylidene-L-threitol | CDCl₃ | 5.48 | 4.52 |

| 1,3-O-butylidene-L-threitol | D₂O | 5.24 | 4.76 |

| 2,3-O-butylidene-L-threitol | D₂O | 4.88 | 5.12 |

Note: Chemical shifts were originally reported in the Tau (τ) scale and have been converted to the modern Delta (δ) scale for consistency (δ = 10 - τ). Data is from a study on butylidene acetals. royalholloway.ac.uk

Emerging Research Directions and Broader Impact of Threitol Chemistry

Integration within Green Chemistry Principles and Sustainable Synthetic Methodologies

The synthesis and application of (-)-1,4-Di-O-methyl-L-threitol and related compounds are increasingly being viewed through the lens of green chemistry, which seeks to minimize environmental impact through innovative chemical design. A significant focus is the use of safer, more sustainable reagents and reaction conditions.

One promising green reagent for methylation reactions is dimethyl carbonate (DMC). researchgate.netnih.gov Traditional methylating agents like methyl halides and dimethyl sulfate (B86663) are hazardous, and their use generates inorganic salt by-products. researchgate.net In contrast, DMC is a non-toxic reagent that offers a greener route to O-methylation. researchgate.netnih.gov The application of DMC in the methylation of phenolic compounds, for instance, has demonstrated high yields (95-96%) under mild temperatures and pressures, with the added benefit that the catalysts can be recovered and regenerated. researchgate.net This methodology could be extended to the synthesis of methylated threitol derivatives, aligning with the principles of waste reduction and the use of less hazardous chemicals. researchgate.net

Furthermore, enzymatic synthesis represents a powerful green methodology for producing threitol itself. A one-pot enzymatic cascade reaction has been developed to convert formaldehyde, a simple C1 compound, into L-threitol with a high yield. This process utilizes enzymes such as formolase and a newly identified L-threitol dehydrogenase, operating under mild, aqueous conditions. Such biocatalytic approaches avoid the harsh reagents and conditions often associated with traditional organic synthesis, offering a sustainable pathway to the core threitol structure.

Sustainable approaches are also being explored for the activation of methylating agents. Photo-induced reactions using milder and more abundant reagents like methanol (B129727) (CH3OH) and dimethyl sulfoxide (B87167) (DMSO) are being developed as alternatives to energy-intensive peroxides. mdpi.com These methods, often proceeding at room temperature, broaden the toolkit for creating methylated compounds like this compound in a more environmentally benign manner. mdpi.com

Applications in Polymer Chemistry and the Development of Advanced Materials

The unique stereochemistry and functionality of threitol make it an attractive building block for the creation of novel polymers with specialized properties. Research in this area is focused on producing biodegradable materials and functional polycarbonates, contributing to a circular economy for plastics.

Threitol and other sugar alcohols are valuable monomers for synthesizing biodegradable polyesters and polyurethanes. mdpi.com These bio-based polymers are designed to degrade into environmentally benign products, addressing the global challenge of plastic pollution. nih.gov The inclusion of sugar-derived units like threitol into polymer backbones can enhance their biodegradability.

For example, new glutathione-mediated biodegradable sugar-based copolyurethanes have been synthesized using arabinitol derivatives, which are structurally similar to threitol. These materials demonstrated biodegradability under physiological conditions. Dithiothreitol (DTT), another related compound, has also been used to create polyurethanes that are sensitive to biological degradation. researchgate.net

While direct polymerization of this compound is not yet widely reported, the principles are well-established with similar molecules. Regio- and stereoregular polyamides have been successfully prepared from C2 symmetric monomers derived from D-mannitol and L-iditol, highlighting the potential for creating highly ordered polymers from sugar alcohol derivatives. nih.gov The methylation of the hydroxyl groups, as in this compound, would be expected to alter the resulting polymer's properties, such as its hydrophobicity, solubility, and degradation rate.

Polycarbonates are a significant class of polymers known for their durability and thermal properties. nih.gov There is a growing trend towards producing polycarbonates from renewable, bio-based monomers to reduce reliance on fossil fuels and to create materials with improved end-of-life options. nih.govrug.nl Lignin-derived diols, for instance, have been used to create bio-based polycarbonates with a wide range of tunable glass transition temperatures (Tg), offering potential replacements for bisphenol A (BPA) based materials. nih.govrug.nl

The synthesis of polycarbonates can be achieved through greener, non-isocyanate routes, such as the polyaddition of bis(cyclic carbonates) with diamines. This method allows for the creation of polyhydroxyurethanes with pendant hydroxyl groups, which can be further functionalized. researchgate.net While specific research on polycarbonates from this compound is not prominent, the use of other sugar alcohol derivatives like D-mannitol to create polyurethanes with pendant hydroxy groups demonstrates the feasibility of this approach. researchgate.netscispace.com The methyl groups in this compound would act as built-in pendant groups, influencing the polymer's final properties. The ability to introduce functional groups allows for the tailoring of polymer characteristics for specific applications.

Interdisciplinary Research with Biological and Environmental Systems

The structural similarity of threitol derivatives to natural carbohydrates makes them valuable tools for studying biological recognition events and their impact on environmental processes, such as the formation of atmospheric aerosols.

The methylation of carbohydrates plays a crucial role in molecular recognition processes in biological systems. nih.gov O-methylation can alter a molecule's hydrophobicity and conformational space, thereby influencing how it interacts with proteins like enzymes and lectins. nih.gov Studying these interactions is fundamental to drug design and understanding cellular signaling.

Enzymatic strategies are being developed for the selective methylation of complex molecules, which underscores the importance of understanding how methyltransferases recognize their substrates. mdpi.com The use of O-methylated analogs of natural carbohydrates can help probe the binding sites of enzymes and other carbohydrate-binding proteins. For instance, studies on 2'-O-alkyl modified nucleotide analogs are used to understand their enzymatic synthesis and properties, which can be applied to the development of therapeutic oligonucleotides. researchgate.net

While direct studies involving this compound as a probe for enzyme interactions are not widely documented, the principles of how O-methylation affects binding are well-established. For example, O-mannosylation of carbohydrate-binding modules has been shown to alter their binding selectivity to different substrates like cellulose (B213188) and lignin. researchgate.netnih.gov The methyl groups on this compound would similarly influence its interaction with carbohydrate-binding proteins, making it a potential tool for mapping the steric and electronic requirements of their binding pockets.

Threitol derivatives have been identified as important components of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. unc.edu Specifically, 2-methylthreitol and 2-methylerythritol (B1207437) are known markers for SOA formation from the atmospheric oxidation of isoprene, a volatile organic compound emitted in large quantities by vegetation. mdpi.comresearchgate.net

These 2-methyltetrols are formed in the atmosphere through complex photo-oxidation reactions. researchgate.net Their presence in ambient fine particulate matter (PM2.5) provides evidence for the contribution of biogenic emissions to aerosol formation. unc.eduresearchgate.net Laboratory studies have shown that the yield of these compounds can be significantly enhanced in the presence of sulfur dioxide (SO2), suggesting that acid-catalyzed reactions play a major role in their formation. researchgate.net

Further atmospheric processing of these compounds can occur. For instance, the heterogeneous oxidation of 2-methyltetrol sulfates by hydroxyl radicals can lead to the formation of inorganic sulfate, transforming the sulfur from an organic to an inorganic form and altering the aerosol's properties. nih.gov While these studies focus on C2-methylated threitol, they highlight the role of the threitol backbone in atmospheric chemistry. The presence of O-methyl groups, as in this compound, would affect the volatility and reactivity of the molecule, influencing its partitioning between the gas and aerosol phases and its subsequent chemical transformations in the atmosphere.

常见问题

Q. What are the recommended analytical methods for verifying the stereochemical purity of (-)-1,4-Di-O-methyl-L-threitol?

To confirm stereochemical purity, use nuclear magnetic resonance (NMR) spectroscopy to analyze the diastereomeric ratio and detect any epimerization. Chiral HPLC with a polar stationary phase (e.g., cellulose-based columns) is effective for separating enantiomers. Mass spectrometry (MS) can validate molecular weight and detect impurities. Ensure calibration against certified reference standards for accurate quantification .

Q. How should this compound be stored to maintain stability during long-term experiments?

Store the compound in airtight, light-resistant containers at room temperature (20–25°C) in a desiccator to prevent hydrolysis or oxidation. Avoid exposure to humidity and oxidizing agents, as these can degrade the compound. Periodic purity checks via HPLC or NMR are recommended for long-term studies .

Q. What are the primary applications of this compound in antiviral research?

This compound serves as a chiral intermediate in synthesizing nucleoside analogs for HIV protease inhibitors. Its stereochemical configuration is critical for mimicking natural substrates in enzyme-binding assays. Methodologically, it is used in asymmetric catalysis and as a scaffold for modifying pharmacophores to enhance drug bioavailability .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in different solvent systems be resolved?

Contradictions in reactivity (e.g., unexpected byproducts in polar vs. nonpolar solvents) may arise from solvent-dependent conformational changes. Use computational methods (DFT calculations) to model solvation effects on the compound’s transition states. Validate experimentally by repeating reactions under controlled conditions with in-situ monitoring (e.g., FTIR or Raman spectroscopy) .

Q. What experimental strategies can isolate the impact of stereochemistry on the compound’s biological activity?

Design comparative studies using enantiomeric pairs (e.g., this compound vs. its D-isomer) in enzyme inhibition assays. Employ X-ray crystallography or cryo-EM to visualize binding interactions. Use kinetic analysis (e.g., measurements) to quantify differences in inhibitory potency. Cross-validate with mutagenesis studies on target enzymes .

Q. How do trace impurities in this compound affect its performance in catalytic asymmetric synthesis?

Even minor impurities (e.g., residual benzyl groups from synthesis) can poison catalysts or alter reaction pathways. Implement rigorous purification protocols:

- Recrystallization from ethanol/water mixtures.

- Column chromatography with silica gel (eluent: ethyl acetate/hexane).

- Post-purification analysis via GC-MS to detect ≤0.1% impurities .

Methodological Challenges

Q. How can researchers optimize the synthetic yield of this compound while preserving stereochemical integrity?

Key steps include:

- Using enantiomerically pure starting materials (e.g., L-threitol derivatives).

- Protecting group strategies (e.g., benzyl ethers) to prevent undesired side reactions.

- Low-temperature conditions (-20°C) during methylation to minimize racemization.

- Monitor reaction progress via -NMR to identify intermediates and adjust stoichiometry .

Q. What are the best practices for reconciling discrepancies between computational predictions and experimental data for this compound’s conformational behavior?

Discrepancies often stem from force field limitations in modeling hydrogen bonding. Address this by:

- Comparing multiple computational methods (e.g., MD simulations vs. DFT).

- Validating with experimental techniques like variable-temperature NMR or rotational spectroscopy.

- Publishing raw data and computational parameters to enable reproducibility .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in high-throughput screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。